Aporphines
Aporphines are a class of natural alkaloids derived from the morphinan skeleton, characterized by the presence of an aporphinone nucleus. These compounds exhibit diverse biological activities and have been found in various plants, particularly within the Papaveraceae family. Aporphines can undergo numerous structural transformations through oxidation, reduction, or rearrangement reactions, leading to a wide range of secondary metabolites with potential pharmaceutical applications. For instance, some aporphines possess significant analgesic, anti-inflammatory, and antimicrobial properties, making them valuable targets for drug development. Their complex structure and functional diversity make aporphines an interesting subject in both synthetic chemistry and natural product research.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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n-Propylapomorphine | 57559-68-9 | C19H21NO2 |
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4H-Dibenzo[de,g]quinoline-2,10,11-triol,5,6,6a,7-tetrahydro-6-propyl-, hydrobromide (1:1), (6aR)- | 79640-85-0 | C19H22BrNO3 |
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Lysicamine | 15444-20-9 | C18H13NO3 |
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(+)-Menisperine iodide | 17669-18-0 | C21H26INO4 |
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Adiantifoline | 20823-96-5 | C42H50N2O9 |
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| 19775-47-4 | C22H27NO5 |
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(+)-thalmelatine | 5308-77-0 | C40H46N2O8 |
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Oxopurpureine | 32845-27-5 | C21H19NO6 |
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(6ar)-9-[4-[[(1s)-6,7-dimethoxy-2-methyl-3,4-dihydro-1h-isoquinolin-1-yl]methyl]phenoxy]-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10-ol | 36418-13-0 | C38H42N2O6 |
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1,2,3,9,10-pentamethoxy-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline | 34272-09-8 | C21H25NO5 |
Literatura Relacionada
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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